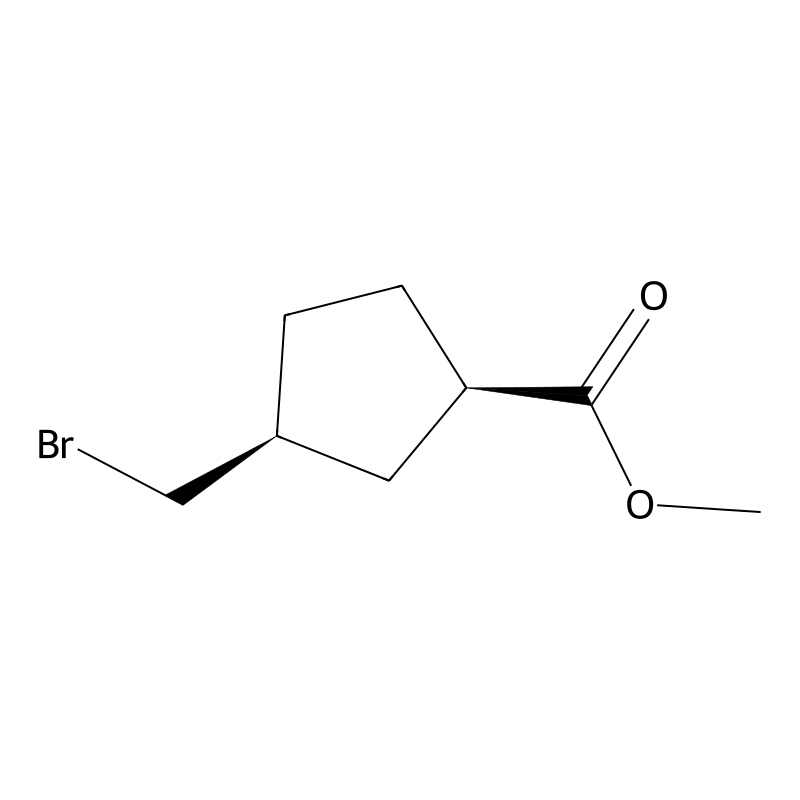

methyl (1R,3S)-3-(bromomethyl)cyclopentane-1-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Application in Organic Chemistry

Summary of the Application: “Methyl (1R,3S)-3-(bromomethyl)cyclopentane-1-carboxylate” is used in the preparation of methyl (1R,2S,5S)- and (1S,2R,5R)-2-amino-5-tert-butyl-cyclopentane-1-carboxylates . This process involves the parallel kinetic resolution of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate .

Methyl (1R,3S)-3-(bromomethyl)cyclopentane-1-carboxylate is an organic compound characterized by its molecular formula C₈H₁₃BrO₂. This compound features a bromomethyl group attached to a cyclopentane ring, making it a brominated ester derivative of cyclopentanecarboxylate. Its structural uniqueness arises from the specific stereochemistry at the 1 and 3 positions of the cyclopentane, which influences its chemical reactivity and biological properties.

There is no current information available on the specific mechanism of action of this compound. Its activity in biological systems or interaction with other compounds remains unknown.

- Bromine: Organic bromides can irritate the skin, eyes, and respiratory system.

- Ester group: Esters can be mildly irritating and may hydrolyze to release the corresponding alcohol (methanol in this case), which can be toxic.

- Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines or thiols, facilitating the formation of new carbon-nitrogen or carbon-sulfur bonds.

- Reduction: The ester functional group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

- Oxidation: Under oxidative conditions, this compound can be converted into carboxylic acids or other oxidized derivatives.

The mechanism of action in these reactions typically involves the bromomethyl group acting as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds.

The biological activity of methyl (1R,3S)-3-(bromomethyl)cyclopentane-1-carboxylate has been explored primarily in medicinal chemistry. It has shown potential as an intermediate in the synthesis of drug candidates targeting specific enzymes or receptors. Additionally, it is utilized in biochemical assays to study enzyme kinetics and inhibition, demonstrating its relevance in pharmacological research.

Several synthetic routes exist for producing methyl (1R,3S)-3-(bromomethyl)cyclopentane-1-carboxylate:

- Bromination of Methyl Cyclopentanecarboxylate:

- Starting Material: Methyl cyclopentanecarboxylate.

- Reagent: Bromine (Br₂).

- Solvent: Carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂).

- Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures under an inert atmosphere to minimize side reactions.

This method effectively introduces the bromomethyl group into the cyclopentane structure, yielding the desired compound.

Methyl (1R,3S)-3-(bromomethyl)cyclopentane-1-carboxylate has diverse applications in several fields:

- Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

- Medicinal Chemistry: The compound is integral to developing new drug candidates that target specific biological pathways.

- Material Science: It is used in creating functionalized polymers and materials with unique properties.

- Biochemical Studies: Employed in enzyme assays to investigate enzyme kinetics and inhibition mechanisms.

Interaction studies involving methyl (1R,3S)-3-(bromomethyl)cyclopentane-1-carboxylate focus on its reactivity with various nucleophiles. These studies reveal insights into how modifications of the bromomethyl group can affect binding affinities and reactivity profiles in biological systems. Such investigations are crucial for understanding its potential therapeutic applications and optimizing its chemical properties for specific interactions .

Similar Compounds: Comparison with Other Compounds

Methyl (1R,3S)-3-(bromomethyl)cyclopentane-1-carboxylate can be compared with several similar compounds:

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| Methyl 3-bromocyclopentanecarboxylate | Lacks the methyl group on the brominated carbon | Different reactivity due to absence of additional methyl group |

| Ethyl 3-(bromomethyl)cyclopentanecarboxylate | Contains an ethyl ester instead of a methyl ester | Affects solubility and reactivity characteristics |

| Methyl 3-(chloromethyl)cyclopentanecarboxylate | Contains a chloromethyl group instead of bromomethyl | Different reactivity patterns due to halogen substitution |

The uniqueness of methyl (1R,3S)-3-(bromomethyl)cyclopentane-1-carboxylate lies in its specific combination of functional groups and stereochemistry, which provides a balance of reactivity and stability that is advantageous for various chemical applications .